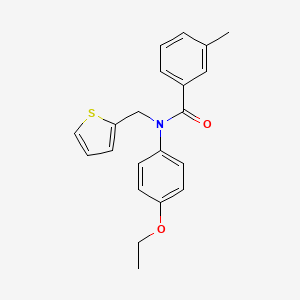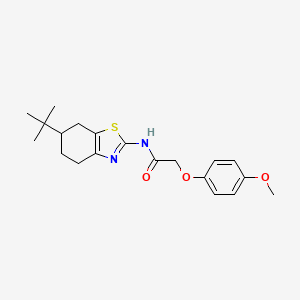![molecular formula C20H21N3O3 B11339215 2-(2,3-dimethylphenoxy)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11339215.png)
2-(2,3-dimethylphenoxy)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-dimethylphenoxy)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phenoxy group, a dimethylphenyl group, and an oxadiazole ring
Preparation Methods
The synthesis of 2-(2,3-dimethylphenoxy)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2,3-dimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.
Formation of 2,3-dimethylphenoxyacetic acid: This involves the reaction of 2,3-dimethylphenol with chloroacetic acid in the presence of a base.
Synthesis of the oxadiazole ring: This step involves the reaction of 3,4-dimethylphenylhydrazine with an appropriate carboxylic acid derivative to form the oxadiazole ring.
Coupling reaction: The final step involves the coupling of 2,3-dimethylphenoxyacetic acid with the oxadiazole derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using automated and scalable processes.
Chemical Reactions Analysis
2-(2,3-dimethylphenoxy)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The phenoxy and oxadiazole groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the aromatic rings.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2,3-dimethylphenoxy)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]acetamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2,3-dimethylphenoxy)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-(2,3-dimethylphenoxy)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]acetamide can be compared with other similar compounds, such as:
2-(3,5-dimethylphenoxy)ethylthio]pyrimidin-4(3H)-ones: Known for their anti-HIV-1 activity.
2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane: Used in the synthesis of polymers.
N-benzyl-2-(2,6-dimethylphenoxy)-N-[((3R,4S)-4-{[isobutyl(phenylsulfonyl)amino]methyl}pyrrolidin-3-yl)methyl]acetamide: Studied for its potential therapeutic applications.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which differentiate it from other similar compounds.
Properties
Molecular Formula |
C20H21N3O3 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C20H21N3O3/c1-12-8-9-16(10-14(12)3)19-20(23-26-22-19)21-18(24)11-25-17-7-5-6-13(2)15(17)4/h5-10H,11H2,1-4H3,(H,21,23,24) |
InChI Key |
RBUKTEWWBJHQJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=NON=C2C3=CC(=C(C=C3)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-phenylacetamide](/img/structure/B11339137.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]piperidine-4-carboxamide](/img/structure/B11339139.png)
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11339145.png)
![Methyl 4-chloro-3-[({1-[(4-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11339148.png)
![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B11339152.png)

![Ethyl 4-{[2-(4-hydroxyphenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate](/img/structure/B11339159.png)
![N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B11339168.png)
![N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B11339172.png)

![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B11339190.png)
![2-(2,6-dimethylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11339194.png)
![2-[2-(2-Chlorophenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-6-YL]-1-(4-ethylpiperazin-1-YL)ethan-1-one](/img/structure/B11339198.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide](/img/structure/B11339214.png)
